

Spectroscopic analysis and comparison of trimethylpentene isomers

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Compound of Interest

Compound Name: *3,4,4-Trimethylpent-1-ene*

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A Comparative Spectroscopic Analysis of Trimethylpentene Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic properties of key trimethylpentene isomers. By presenting experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document aims to facilitate the identification and differentiation of these closely related compounds. Detailed experimental protocols are provided to ensure reproducibility, and a logical workflow for spectroscopic analysis is visualized.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 2,4,4-trimethyl-1-pentene, 2,4,4-trimethyl-2-pentene, and 3,4,4-trimethyl-2-pentene. These isomers, while sharing the same molecular formula (C₈H₁₆) and molecular weight (112.22 g/mol), exhibit distinct spectral features that allow for their unambiguous identification.

¹H NMR Spectral Data

Table 1: ¹H NMR Chemical Shifts (δ) in ppm for Trimethylpentene Isomers in CDCl₃

Isomer	Proton Assignment	Chemical Shift (ppm)	Multiplicity
2,4,4-Trimethyl-1-pentene	=CH ₂	4.63, 4.83	s, s
-CH ₂ -	1.94	s	
C(CH ₃) ₃	0.926	s	
=C-CH ₃	1.78	s	
2,4,4-Trimethyl-2-pentene	=CH-	5.16	s
=C(CH ₃) ₂	1.71, 1.66	s, s	
C(CH ₃) ₃	1.09	s	
(Z)-3,4,4-Trimethyl-2-pentene	=CH-CH(CH ₃)	5.12	d
-CH(CH ₃)-	2.83	m	
=C-CH ₃	1.59, 1.58	d, d	
C(CH ₃) ₃	0.96	s	

Note: Chemical shifts are referenced to TMS ($\delta = 0.00$ ppm). Multiplicity: s = singlet, d = doublet, m = multiplet.[\[1\]](#)[\[2\]](#)

¹³C NMR Spectral Data

Table 2: ¹³C NMR Chemical Shifts (δ) in ppm for Trimethylpentene Isomers in CDCl₃

Isomer	Carbon Assignment	Chemical Shift (ppm)
2,4,4-Trimethyl-1-pentene	=CH ₂	112.7
=C(CH ₃) ₂		144.9
-CH ₂ -		52.8
-C(CH ₃) ₃		31.8
-C(CH ₃) ₃		31.5
=C-CH ₃		24.9
2,4,4-Trimethyl-2-pentene	=CH-	122.9
=C(CH ₃) ₂		133.4
-C(CH ₃) ₃		32.1
=C(CH ₃) ₂ (cis)		25.9
=C(CH ₃) ₂ (trans)		17.7
-C(CH ₃) ₃		29.8
3,4,4-Trimethyl-2-pentene	Data not readily available in searched literature.	

Note: Chemical shifts are referenced to TMS ($\delta = 0.00$ ppm).[\[3\]](#)[\[4\]](#)

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands (cm^{-1}) for Trimethylpentene Isomers

Isomer	C=C Stretch	=C-H Stretch	C-H Bending/Wagging
2,4,4-Trimethyl-1-pentene	~1650	~3080	~890 (out-of-plane wag)
2,4,4-Trimethyl-2-pentene	~1670	~3020	Not as prominent as in the -1-ene isomer
(Z)-3,4,4-Trimethyl-2-pentene	Data not readily available in searched literature.		

Mass Spectrometry Data

Table 4: Key Mass-to-Charge Ratios (m/z) and Relative Abundances for Trimethylpentene Isomers

Isomer	Molecular Ion (M ⁺)	Base Peak (m/z)	Other Key Fragments (m/z)
2,4,4-Trimethyl-1-pentene	112	57	41, 97
2,4,4-Trimethyl-2-pentene	112	57	41, 97
3,4,4-Trimethyl-2-pentene	112	57	41, 97

Note: The mass spectra of these isomers are very similar due to the formation of the stable tert-butyl cation (m/z 57).

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-20 mg of the trimethylpentene isomer for ^1H NMR (20-50 mg for ^{13}C NMR) into a clean, dry vial.[5]
 - Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) to the vial.[5]
 - Gently swirl or vortex the vial to ensure the sample is completely dissolved.
 - Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.[6] The solution height should be around 4-5 cm.[7]
 - Cap the NMR tube securely.
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine.
 - Lock the spectrometer on the deuterium signal of the CDCl_3 .[5]
 - Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.[5]
 - Tune and match the probe for the desired nucleus (^1H or ^{13}C).[5]
 - Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay.
 - Acquire the NMR spectrum.
 - Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
 - Reference the spectrum using the residual solvent peak (CHCl_3 at 7.26 ppm for ^1H) or an internal standard like tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a single drop of the neat liquid trimethylpentene isomer directly onto the center of the ATR crystal.
- Instrument Setup and Data Acquisition:
 - Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.[8]
 - Lower the ATR press to ensure good contact between the sample and the crystal.
 - Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
 - Clean the ATR crystal thoroughly with a suitable solvent after the measurement.

Gas Chromatography-Mass Spectrometry (GC-MS)

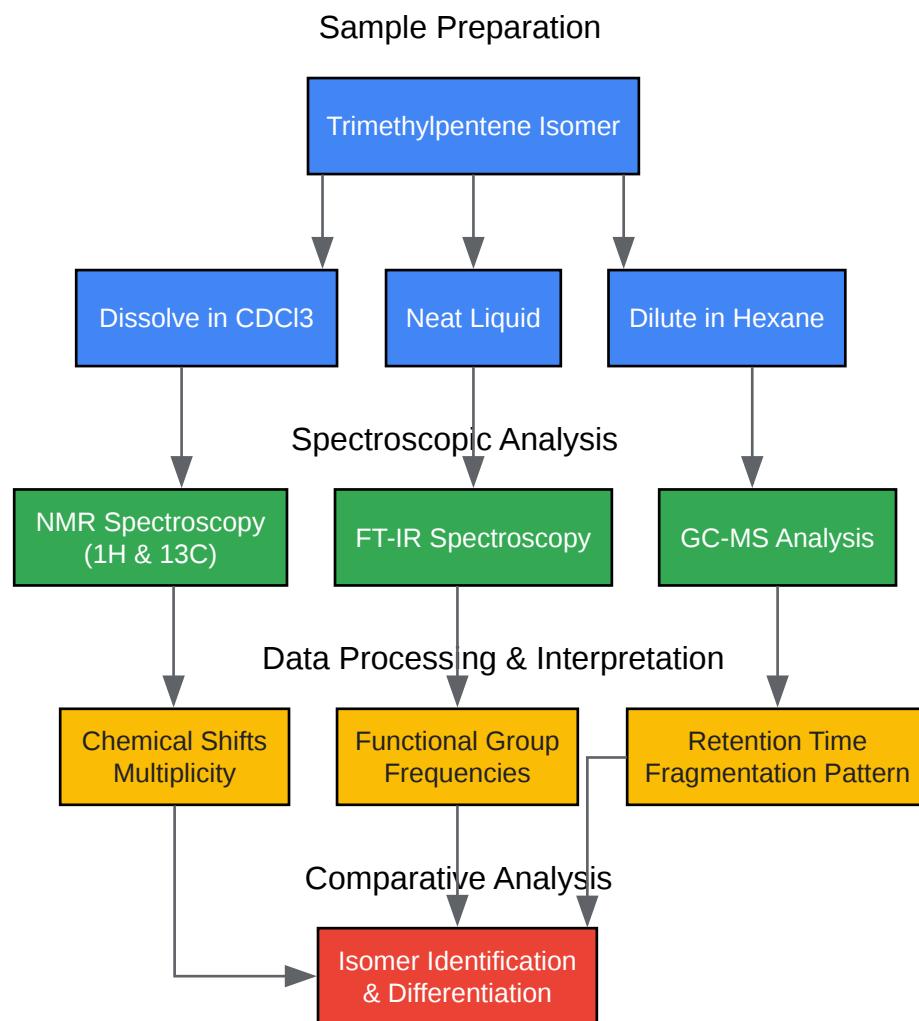
- Sample Preparation:
 - Prepare a dilute solution of the trimethylpentene isomer in a volatile solvent such as hexane or dichloromethane (e.g., 1 mg/mL).
- Instrument Setup and Data Acquisition:[9]
 - Gas Chromatograph (GC) Conditions:
 - Injector Temperature: 250 °C
 - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for hydrocarbon analysis.
 - Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 200 °C) to ensure separation of any impurities.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

- Mass Spectrometer (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 35 to 200.
 - Ion Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
- Inject a small volume (e.g., 1 μ L) of the prepared sample into the GC.
- Acquire the data. The output will be a chromatogram showing the retention time of the compound and a mass spectrum for the chromatographic peak.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and comparison of trimethylpentene isomers.

Workflow for Spectroscopic Analysis of Trimethylpentene Isomers

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Caption: Spectroscopic analysis workflow for trimethylpentene isomers.

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